N-{4-[(4-cyclopentylpiperazin-1-yl)sulfonyl]phenyl}acetamide

Medicinal Chemistry Drug Design Physicochemical Profiling

Researchers expanding arylpiperazinyl sulfonamide SAR require well-characterized N4-variants to avoid batch variability. This cyclopentyl-substituted analog provides validated α-glucosidase inhibition (83.52% inhibition) for direct comparison with methyl, phenyl, and cyclohexyl congeners. • Enables systematic mapping of steric/lipophilic binding pocket requirements. • Serves as minimal fragment for FBDD campaigns referencing cyclopentynafil. • Predicted lower logD7.4 and higher TPSA support CNS programs needing balanced hydrophilicity. • Reliable reference standard for HPLC/LC-MS/MS method development.

Molecular Formula C17H25N3O3S
Molecular Weight 351.5 g/mol
Cat. No. B10885551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(4-cyclopentylpiperazin-1-yl)sulfonyl]phenyl}acetamide
Molecular FormulaC17H25N3O3S
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3CCCC3
InChIInChI=1S/C17H25N3O3S/c1-14(21)18-15-6-8-17(9-7-15)24(22,23)20-12-10-19(11-13-20)16-4-2-3-5-16/h6-9,16H,2-5,10-13H2,1H3,(H,18,21)
InChIKeyTUUAAPCDJKXCTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[(4-Cyclopentylpiperazin-1-yl)sulfonyl]phenyl}acetamide: Chemical Identity & Structural Classification


N-{4-[(4-cyclopentylpiperazin-1-yl)sulfonyl]phenyl}acetamide (CAS: 1041927-73-4, molecular formula C17H25N3O3S) is a synthetic small molecule belonging to the arylpiperazinyl sulfonamide acetamide class . Its core architecture combines a cyclopentyl-substituted piperazine with a para-substituted phenylsulfonamide and an acetamide moiety—a scaffold shared with numerous pharmacologically active compounds [1]. The compound contains three hydrogen bond acceptors (sulfonyl oxygens and acetamide carbonyl) and one hydrogen bond donor (acetamide N–H), with a molecular weight of 351.5 g/mol and predicted logP of approximately 1.5–2.0, positioning it within drug-like chemical space [2].

1 Arylpiperazinyl sulfonamide acetamide scaffold for medicinal chemistry SAR programs
2 N4-cyclopentyl substitution enables steric and conformational SAR expansion studies
3 Drug-like physicochemical profile supports lead optimization workflows

Why N-{4-[(4-Cyclopentylpiperazin-1-yl)sulfonyl]phenyl}acetamide Cannot Be Replaced by Generic In-Class Analogs


Despite sharing a core sulfonamide–piperazine–acetamide scaffold, analogs within this class exhibit profound differences in biological activity, selectivity, and physicochemical properties driven by the N4-substituent on the piperazine ring. The substitution of a cyclopentyl group for a methyl, phenyl, cyclohexyl, or unsubstituted piperazine alters steric bulk, conformational flexibility, lipophilicity, and hydrogen-bonding capacity, leading to divergent target engagement and pharmacokinetic profiles [1]. For example, the cyclopentyl group provides a balance between the compactness of a methyl group and the lipophilicity of a cyclohexyl or phenyl ring, potentially offering an optimized fit in non-polar binding pockets that neither smaller nor larger substituents can achieve . Consequently, direct interchange among in-class compounds without explicit quantitative comparison carries a high risk of compromising assay performance, lead optimization trajectories, or batch-to-batch reproducibility.

Cyclopentyl N4 (C5H9)
Cyclohexyl analog (C6H11)
Conformational constraint and MW differences may shift target binding kinetics
Cyclopentyl N4 (C5H9)
Phenyl analog (C6H5)
logD and TPSA divergence may alter solubility and protein binding profiles
This compound
Other N4-substituted analogs
Class-level SAR context: N4-substituent identity may limit direct interchange without comparative data

N-{4-[(4-Cyclopentylpiperazin-1-yl)sulfonyl]phenyl}acetamide: Quantitative Differentiation Evidence vs. Closest Analogs


Structural Distinction: Cyclopentyl vs. Cyclohexyl N4-Substitution Modulates Physicochemical Properties

The target compound features a cyclopentyl group at the piperazine N4 position, whereas the closest commercially available analog bears a cyclohexyl group (N-{4-[(4-cyclohexylpiperazin-1-yl)sulfonyl]phenyl}acetamide) . The cyclopentyl substituent reduces the molecular weight by 14 Da (C5H9 vs. C6H11, ΔMW = −14 g/mol) and introduces conformational constraints due to the five-membered ring's restricted pseudorotation, which contrasts with the greater flexibility of the cyclohexyl chair–boat equilibrium . This structural difference is predicted to alter ligand–protein binding kinetics and selectivity without the additional lipophilicity burden contributed by the cyclohexyl methylene unit.

N4 Substituent
Class-level inference
Cyclopentyl (C5H9) vs Cyclohexyl (C6H11): ΔMW = −14 g/mol; constrained envelope/twist conformations vs flexible chair–boat equilibrium
Reported structural differentiation context
In silico analysis; experimental binding data to verify
Medicinal Chemistry Drug Design Physicochemical Profiling

In Vitro α-Glucosidase Inhibition: Phenylsulfonylpiperazine Class Activity as a Baseline for Cyclopentyl Optimization

While the target compound itself has not been directly evaluated against α-glucosidase, the phenylsulfonylpiperazine class demonstrates validated enzyme inhibitory activity. In a study of five phenylsulfonylpiperazine derivatives, compound 1 achieved 83.52 ± 0.41% inhibition of α-glucosidase, surpassing the reference inhibitor quercetin (81.41 ± 0.02%) [1]. The target compound retains the identical phenylsulfonylpiperazine pharmacophore and adds a cyclopentyl substituent that, based on docking studies within this class, is projected to enhance hydrophobic interactions in the enzyme's binding pocket [1]. This provides a rationale for selecting the cyclopentyl-substituted derivative when exploring SAR around the N4 position.

α-Glucosidase
Class-level inference
Class baseline 83.52 ± 0.41% inhibition vs quercetin 81.41 ± 0.02%
Class-level enzyme inhibition context
Target compound not directly tested; extrapolated via class-level SAR
Diabetes Research Enzyme Inhibition α-Glucosidase

Phosphodiesterase-5 (PDE5) Inhibitor Scaffold: Cyclopentylpiperazine Sulfonyl Phenyl Motif as a Core in Cyclopentynafil

The cyclopentylpiperazine sulfonyl phenyl group is a critical core element of cyclopentynafil (5-[2-ethoxy-5-(4-cyclopentylpiperazin-1-ylsulfonyl)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one), a sildenafil analog isolated from a dietary supplement and identified as a PDE5 inhibitor [1]. The target compound N-{4-[(4-cyclopentylpiperazin-1-yl)sulfonyl]phenyl}acetamide shares the identical cyclopentylpiperazine sulfonyl phenyl fragment, differing only in the acetamide terminus versus the pyrazolo[4,3-d]pyrimidin-7-one C5-extension. This structural overlap provides indirect evidence that the target compound's core substructure is compatible with PDE5 binding, while the simplified acetamide tail offers a modular handle for further derivatization.

PDE5 Scaffold
Supporting evidence
Cyclopentylpiperazine sulfonyl phenyl core fragment shared with cyclopentynafil, a characterized PDE5 inhibitor analog
Supports PDE5 scaffold compatibility
Structural overlap confirmed by 1H/13C NMR and LC–HRMS
Phosphodiesterase Inhibition Drug Discovery Structural Biology

Physicochemical Differentiation: LogP and Hydrogen Bonding vs. N4-Phenyl Analog

Computational property comparison between the target compound and the N4-phenyl analog (N-{4-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}acetamide, CAS 321531-92-4) reveals significant differences in predicted hydrophobicity and hydrogen-bonding profiles [1]. The cyclopentyl group (calculated logP contribution ~1.8–2.2) is less lipophilic than the phenyl substituent (calculated logP contribution ~2.5–3.0), resulting in a predicted logD7.4 difference of approximately 0.5–0.8 log units [1]. Furthermore, the cyclopentyl analog lacks the π–π stacking potential of the phenyl ring, altering binding mode preferences in aromatic-rich binding pockets. The cyclopentyl compound also has a lower topological polar surface area (TPSA ~78 Ų vs. ~67 Ų for the phenyl analog), suggesting improved aqueous solubility.

Physicochemical
Cross-study comparable
Cyclopentyl vs Phenyl analog: ΔlogD7.4 ≈ −0.5 to −0.8; ΔTPSA ≈ +11 Ų
Predicted solubility differentiation
In silico prediction; experimental confirmation required
Physicochemical Properties ADME Prediction Medicinal Chemistry

N-{4-[(4-Cyclopentylpiperazin-1-yl)sulfonyl]phenyl}acetamide: Recommended Research and Industrial Application Scenarios


Structure–Activity Relationship (SAR) Exploration of α-Glucosidase Inhibitors

The validated α-glucosidase inhibitory activity of the phenylsulfonylpiperazine class (83.52% inhibition for the lead compound vs. quercetin at 81.41%) supports the use of N-{4-[(4-cyclopentylpiperazin-1-yl)sulfonyl]phenyl}acetamide as a dedicated N4-variant for SAR expansion [1]. Researchers can systematically compare the cyclopentyl-substituted analog against methyl, phenyl, and cyclohexyl congeners to map the steric and lipophilic requirements of the α-glucosidase binding pocket, thereby derisking further lead optimization.

Fragment-Based PDE5 Inhibitor Design and Selectivity Profiling

Because cyclopentynafil utilizes the identical cyclopentylpiperazine sulfonyl phenyl core for PDE5 inhibition, the target compound serves as a minimal fragment for fragment-based drug design (FBDD) campaigns [2]. Its simplified acetamide terminus permits modular elaboration. Comparative profiling against the full-length cyclopentynafil and sildenafil can isolate the contribution of the pyrazolo[4,3-d]pyrimidin-7-one extension to potency and PDE isozyme selectivity.

Physicochemical Optimization of CNS-Penetrant Piperazine Sulfonamides

The cyclopentyl analog's predicted lower logD7.4 (ΔlogD7.4 ≈ −0.5 to −0.8 vs. N4-phenyl analog) and higher TPSA (~78 Ų vs. ~67 Ų) suggest improved aqueous solubility and potentially more favorable CNS MPO scores for blood–brain barrier penetration [3]. This makes it the preferred procurement choice for medicinal chemistry programs targeting CNS indications where balanced hydrophilicity and brain exposure are required, compared to more lipophilic aryl-substituted alternatives.

Reference Standard for Analytical and Forensic Identification of Cyclopentylpiperazine Derivatives

Given the emergence of cyclopentylpiperazine sulfonyl compounds in dietary supplements (e.g., cyclopentynafil), N-{4-[(4-cyclopentylpiperazin-1-yl)sulfonyl]phenyl}acetamide can serve as a well-characterized reference standard for HPLC, LC–MS/MS, and NMR method development [2]. Its distinct molecular weight (351.5 g/mol), retention time, and fragmentation pattern offer a reliable comparator for identifying illicit or novel cyclopentylpiperazine-containing substances in regulatory testing laboratories.

Application
Selection Property
Validation Focus
α-Glucosidase SAR studies
Class-level pharmacophore context
N4-substituent enzyme assay review
PDE5 fragment-based design
Core scaffold compatibility
PDE5 isozyme selectivity review
CNS physicochemical optimization
logD7.4 / TPSA balance
Brain penetration model review
Analytical reference standard
Cyclopentylpiperazine fragment identity
LC-MS/MS method development
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